molecular formula C17H16N2O6 B2830129 (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2035000-71-4

(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2830129
CAS No.: 2035000-71-4
M. Wt: 344.323
InChI Key: MCNHVQYAAIURRN-DUXPYHPUSA-N
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Description

(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its acylation to introduce the acryloyl group. The pyrrolidine ring is then constructed through a cyclization reaction, and finally, the oxazolidine-2,4-dione moiety is formed via a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acryloyl group to an alkyl group or to reduce other functional groups within the molecule.

    Substitution: The aromatic ring and the heterocyclic moieties can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In materials science, the compound could be used to develop new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering protein conformation, or interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione include other derivatives of benzo[d][1,3]dioxole, pyrrolidine, and oxazolidine-2,4-dione. Examples include:

  • This compound analogs with different substituents on the aromatic ring.
  • Compounds with variations in the heterocyclic moieties, such as different ring sizes or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-15(4-2-11-1-3-13-14(7-11)25-10-24-13)18-6-5-12(8-18)19-16(21)9-23-17(19)22/h1-4,7,12H,5-6,8-10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNHVQYAAIURRN-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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